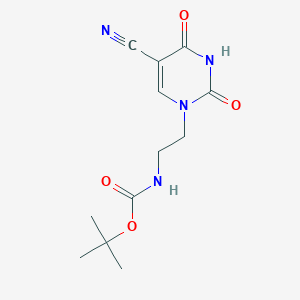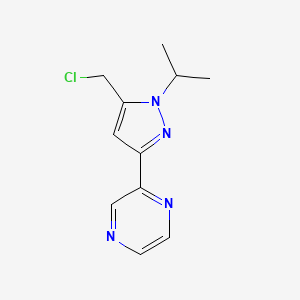![molecular formula C11H13N3O2 B1481579 Acide 1-(cyclobutylméthyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylique CAS No. 2092804-70-9](/img/structure/B1481579.png)
Acide 1-(cyclobutylméthyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylique
Vue d'ensemble
Description
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a compound with a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The compound is a stable, safe, easy-to-handle, and odorless solid .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in various chemical reactions such as 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les dérivés du pyrazole sont très appréciés en chimie médicinale en raison de leurs diverses activités biologiques. Ils ont été utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs, jouant un rôle d'agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques . La structure spécifique de « l'acide 1-(cyclobutylméthyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylique » pourrait être explorée pour le développement de nouveaux agents thérapeutiques.
Agrochimie
Dans le domaine de l'agrochimie, les dérivés du pyrazole ont été utilisés pour leur potentiel en tant que pesticides et herbicides. Les propriétés uniques de ces composés peuvent être exploitées pour développer de nouvelles formulations plus efficaces et respectueuses de l'environnement .
Chimie de coordination
Les ligands à base de pyrazole sont connus pour former des complexes avec divers métaux, qui peuvent être utilisés en catalyse et en science des matériaux. Le composé en question pourrait être étudié pour sa capacité à former de nouveaux complexes métalliques aux propriétés uniques .
Chimie organométallique
Le cycle pyrazole peut servir de cadre stable pour les composés organométalliques, qui sont essentiels dans les processus catalytiques. La recherche sur les applications organométalliques de « l'this compound » pourrait conduire à des progrès dans ce domaine .
Synthèse verte
Les dérivés du pyrazole ont été utilisés dans des approches de chimie verte de la synthèse, utilisant des méthodes écologiques telles que la synthèse assistée par micro-ondes et l'eau comme solvant. Le potentiel de ce composé pour les applications de synthèse verte pourrait être un domaine de recherche important .
Réactions photoredox
Des études récentes ont montré que les dérivés du pyrazole peuvent être impliqués dans des réactions photoredox, utiles pour créer des molécules organiques complexes. Le composé en question pourrait être un candidat pour ces réactions, contribuant au domaine de la chimie organique synthétique .
Développement d'agents de diagnostic
En raison de leurs propriétés chimiques distinctives, les dérivés du pyrazole peuvent être utilisés dans le développement d'agents de diagnostic, tels que des agents de contraste pour les techniques d'imagerie. Le composé pourrait être exploré pour son potentiel à améliorer les technologies d'imagerie médicale .
Science des matériaux
Les dérivés du pyrazole ont des applications en science des matériaux, en particulier dans le développement de matériaux électroniques tels que les semi-conducteurs et les polymères conducteurs. La structure unique de « l'this compound » pourrait offrir de nouvelles possibilités dans ce domaine en pleine évolution .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest in developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mécanisme D'action
The mechanism of action of a pyrazole derivative would involve its interaction with a specific biological target, such as a protein or enzyme, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to changes at the cellular and physiological levels .
The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mechanism of action .
Analyse Biochimique
Biochemical Properties
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can modulate cellular responses to external stimuli, thereby affecting various physiological processes .
Cellular Effects
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammation and apoptosis, leading to changes in cell survival and proliferation. Additionally, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can result in the suppression of pro-inflammatory signaling pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that the compound has the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within the cell, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can impact cellular metabolism and energy production .
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-6-10-13(4-5-14(10)12-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPPCRYXBAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)



